molecular formula C21H17BrFN3O4S B11074150 5-Amino-7-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide

5-Amino-7-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide

Cat. No.: B11074150
M. Wt: 506.3 g/mol
InChI Key: GGFUKEWFCDHTJP-UHFFFAOYSA-N
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Description

5-Amino-7-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thieno[3,2-b]pyridine core, substituted with various functional groups that contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[3,2-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: Functional groups such as the amino, bromo, hydroxy, methoxy, and fluorophenyl groups are introduced through various substitution reactions. These steps may involve reagents like bromine, methanol, and fluorobenzene under controlled conditions.

    Final Cyclization and Oxidation: The final step may involve cyclization to form the tetrahydrothieno[3,2-b]pyridine ring and oxidation to introduce the 1,1-dioxide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: Reduction reactions may target the nitro or carbonitrile groups, converting them to amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its various functional groups suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential activity against various biological pathways, which could be relevant in the treatment of diseases such as cancer, inflammation, and infections.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 5-Amino-7-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Signal Transduction Interference: The compound might interfere with cellular signaling pathways, affecting processes such as cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-7-(3-bromo-4-hydroxyphenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile
  • 5-Amino-7-(3-bromo-4-methoxyphenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile

Uniqueness

The uniqueness of 5-Amino-7-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H17BrFN3O4S

Molecular Weight

506.3 g/mol

IUPAC Name

5-amino-7-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(4-fluorophenyl)-1,1-dioxo-3,7-dihydro-2H-thieno[3,2-b]pyridine-6-carbonitrile

InChI

InChI=1S/C21H17BrFN3O4S/c1-30-17-9-11(8-15(22)19(17)27)18-14(10-24)21(25)26(13-4-2-12(23)3-5-13)16-6-7-31(28,29)20(16)18/h2-5,8-9,18,27H,6-7,25H2,1H3

InChI Key

GGFUKEWFCDHTJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C(=C(N(C3=C2S(=O)(=O)CC3)C4=CC=C(C=C4)F)N)C#N)Br)O

Origin of Product

United States

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